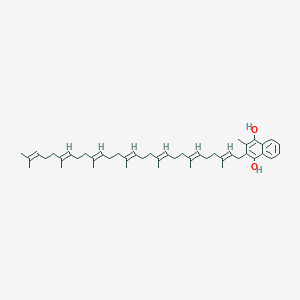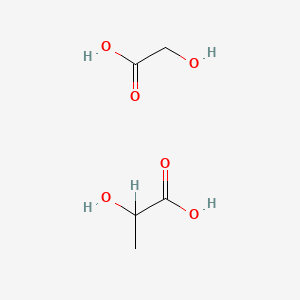
2-hydroxyacetic acid;2-hydroxypropanoic acid
Overview
Description
2-hydroxyacetic acid and 2-hydroxypropanoic acid are organic compounds that belong to the class of hydroxy acids
HOCH2COOH
. 2-hydroxypropanoic acid, commonly known as lactic acid, has the chemical formulaCH3CHOHCOOH
. Both compounds are characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH), which contribute to their unique chemical properties and reactivity.Mechanism of Action
Target of Action
Atrigel, also known as PLGA (poly(lactic-co-glycolic acid)) or PLGA 7520, is a biodegradable polymer that is used as a drug delivery system . The primary targets of Atrigel are the specific cells or tissues where the encapsulated drug is intended to act. The system is designed to deliver a wide range of pharmaceutical compounds directly to these targets .
Mode of Action
Atrigel is a proprietary delivery system that consists of biodegradable polymers dissolved in a biocompatible carrier . When the liquid polymer system is placed in the body using standard needles and syringes, it solidifies upon contact with aqueous body fluids to form a solid implant . This implant then enables sustained, controlled release of the encapsulated drug as it safely biodegrades . The drug is thus released directly at the target site, enhancing its therapeutic effect and reducing potential side effects .
Biochemical Pathways
The biochemical pathways affected by Atrigel depend on the specific drug being deliveredOnce the drug is released from the Atrigel system, it can interact with its targets and influence various biochemical pathways according to its specific mechanism of action .
Pharmacokinetics
The pharmacokinetics of Atrigel involve the absorption, distribution, metabolism, and excretion (ADME) of the encapsulated drug . The system allows for controlled drug release, which can enhance the bioavailability of the drug . The rate of drug release and the duration of the therapeutic effect can be tailored by adjusting the properties of the PLGA polymer, such as its molecular weight and the ratio of lactic acid to glycolic acid .
Result of Action
The molecular and cellular effects of Atrigel’s action are primarily determined by the specific drug being delivered. The system itself forms a solid implant in the body, which gradually degrades to release the drug in a controlled manner . This can result in a prolonged therapeutic effect, reduced dosing frequency, and fewer plasma level fluctuations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Atrigel. For instance, the rate of polymer degradation and drug release can be affected by the pH and temperature of the surrounding body fluids . Moreover, the system’s effectiveness can be influenced by the specific physiological characteristics of the target site . Atrigel is designed to be compatible with a broad range of physiological environments, which contributes to its versatility as a drug delivery system .
Biochemical Analysis
Biochemical Properties
Poly(lactic-co-glycolic acid) plays a crucial role in biochemical reactions due to its ability to degrade into lactic acid and glycolic acid, which are naturally occurring metabolites in the body. The degradation process involves hydrolysis of ester linkages, facilitated by enzymes such as esterases. These enzymes catalyze the breakdown of poly(lactic-co-glycolic acid) into its monomeric components, which are then metabolized via the tricarboxylic acid cycle. The interaction of poly(lactic-co-glycolic acid) with proteins and other biomolecules can be tailored by modifying its surface properties, enhancing its biocompatibility and functionality in various biomedical applications .
Cellular Effects
Poly(lactic-co-glycolic acid) influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to affect cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and survival. Poly(lactic-co-glycolic acid) can also impact gene expression by delivering nucleic acids, such as DNA and RNA, into cells. This delivery can modulate cellular metabolism and promote the expression of therapeutic genes .
Molecular Mechanism
At the molecular level, poly(lactic-co-glycolic acid) exerts its effects through the hydrolysis of ester bonds, resulting in the release of lactic acid and glycolic acid. These monomers are further metabolized in the tricarboxylic acid cycle. Poly(lactic-co-glycolic acid) can also interact with biomolecules through surface modifications, enhancing its binding affinity and specificity. This interaction can lead to enzyme inhibition or activation, depending on the application .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of poly(lactic-co-glycolic acid) change over time due to its degradation and stability. The degradation rate of poly(lactic-co-glycolic acid) is influenced by factors such as the lactic acid to glycolic acid ratio, molecular weight, and environmental conditions. Long-term studies have shown that poly(lactic-co-glycolic acid) maintains its functionality and biocompatibility over extended periods, making it suitable for sustained drug release and tissue engineering applications .
Dosage Effects in Animal Models
The effects of poly(lactic-co-glycolic acid) vary with different dosages in animal models. At lower doses, poly(lactic-co-glycolic acid) has been shown to promote tissue regeneration and drug delivery without significant adverse effects. At higher doses, poly(lactic-co-glycolic acid) can cause toxicity and adverse reactions, such as inflammation and immune response. These threshold effects highlight the importance of optimizing dosage for specific applications .
Metabolic Pathways
Poly(lactic-co-glycolic acid) is involved in metabolic pathways that include the tricarboxylic acid cycle. Upon degradation, lactic acid and glycolic acid are produced, which are further metabolized into carbon dioxide and water. Enzymes such as lactate dehydrogenase and glycolate oxidase play a role in these metabolic processes. The metabolic flux and levels of metabolites can be influenced by the presence of poly(lactic-co-glycolic acid) and its degradation products .
Transport and Distribution
Poly(lactic-co-glycolic acid) is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated into nanoparticles or microparticles, which are then taken up by cells via endocytosis. The distribution of poly(lactic-co-glycolic acid) within tissues can be influenced by factors such as particle size, surface charge, and hydrophobicity. Transporters and binding proteins can also play a role in the localization and accumulation of poly(lactic-co-glycolic acid) in specific tissues .
Subcellular Localization
The subcellular localization of poly(lactic-co-glycolic acid) can affect its activity and function. Poly(lactic-co-glycolic acid) can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, poly(lactic-co-glycolic acid) nanoparticles can be designed to target the nucleus for gene delivery or the lysosomes for enzyme replacement therapy. The localization of poly(lactic-co-glycolic acid) within cells can enhance its therapeutic efficacy and reduce off-target effects .
Preparation Methods
2-hydroxyacetic acid (Glycolic acid):
Chemical Synthesis: Glycolic acid can be synthesized through the reaction of formaldehyde with carbon monoxide in the presence of a catalyst such as sulfuric acid.
Biological Production: It can also be produced by the fermentation of sugars using specific strains of bacteria.
2-hydroxypropanoic acid (Lactic acid):
Chemical Synthesis: Lactic acid can be synthesized by the hydrolysis of lactonitrile, which is obtained from the reaction of acetaldehyde with hydrogen cyanide.
Biological Production: The most common method involves the fermentation of carbohydrates such as glucose, sucrose, or lactose using lactic acid bacteria under anaerobic conditions.
Glycolic acid:
- Industrially, glycolic acid is produced by the reaction of chloroacetic acid with sodium hydroxide, followed by acidification.
Lactic acid:
- Industrial production of lactic acid typically involves the fermentation of corn starch or sugarcane juice using lactic acid bacteria. The fermentation broth is then purified to obtain lactic acid.
Chemical Reactions Analysis
2-hydroxyacetic acid:
Oxidation: Glycolic acid can be oxidized to glyoxylic acid and oxalic acid.
Esterification: It reacts with alcohols to form glycolate esters.
Polymerization: Glycolic acid can undergo polymerization to form polyglycolic acid, a biodegradable polymer.
2-hydroxypropanoic acid:
Oxidation: Lactic acid can be oxidized to pyruvic acid.
Esterification: It reacts with alcohols to form lactate esters.
Polymerization: Lactic acid can polymerize to form polylactic acid, a biodegradable polymer.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Sulfuric acid for esterification reactions.
Polymerization Conditions: Typically involves heating in the presence of a catalyst such as tin(II) octoate.
Major Products
Glycolic acid: Glyoxylic acid, oxalic acid, glycolate esters, polyglycolic acid.
Lactic acid: Pyruvic acid, lactate esters, polylactic acid.
Scientific Research Applications
Chemistry:
Glycolic acid: Used as a precursor for the synthesis of various chemicals and polymers.
Lactic acid: Used in the production of biodegradable plastics and as a monomer for polylactic acid.
Biology:
Glycolic acid: Studied for its role in metabolic pathways and its effects on cellular processes.
Lactic acid: Investigated for its role in muscle metabolism and as a biomarker for various physiological conditions.
Medicine:
Glycolic acid: Used in dermatology for chemical peels and skin care products due to its exfoliating properties.
Lactic acid: Used in topical treatments for skin conditions and as a preservative in pharmaceuticals.
Industry:
Glycolic acid: Employed in cleaning agents, textile dyeing, and as a pH adjuster.
Lactic acid: Used in food preservation, flavoring, and as a starting material for biodegradable plastics.
Comparison with Similar Compounds
2-hydroxybutanoic acid (2-hydroxybutyric acid): Similar structure with an additional carbon atom.
3-hydroxypropanoic acid (3-hydroxypropionic acid): Hydroxyl group located on the third carbon.
2,3-dihydroxypropanoic acid (Glyceric acid): Contains two hydroxyl groups.
Uniqueness:
Glycolic acid: Smallest alpha-hydroxy acid, highly effective in skin care due to its small molecular size.
Lactic acid: Naturally occurring in the body, widely used in food and pharmaceutical industries.
These compounds, with their unique properties and diverse applications, play significant roles in various scientific and industrial fields.
Properties
IUPAC Name |
2-hydroxyacetic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVURRQGJPTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1000703-30-9, 34346-01-5 | |
| Record name | Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(lactic-co-glycolic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34346-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00934750 | |
| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153439-97-5 | |
| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is PLGA typically characterized structurally?
A1: Common characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and X-ray powder diffraction (XRD) to assess crystallinity. []
Q2: Is PLGA compatible with other materials for biomedical applications?
A2: Yes, PLGA demonstrates good compatibility with various materials. For instance, it can be blended with PEDOT:PSS to create thin, nanostructured films for electrodes or scaffold modification, enhancing degradability. [] PLGA has also been successfully combined with ceramic nanoparticles like titania and hydroxyapatite to create composites with improved mechanical properties for orthopedic applications. []
Q3: How does the stability of PLGA vary under different conditions?
A3: PLGA degrades hydrolytically, and the degradation rate is influenced by factors like the LA:GA ratio, molecular weight, and environmental conditions (pH, temperature). Generally, higher GA content leads to faster degradation.
Q4: Why is PLGA considered a promising material for drug delivery?
A4: PLGA is biocompatible, biodegradable, and FDA-approved for drug delivery. It enables the encapsulation of both hydrophilic and hydrophobic drugs and allows for controlled drug release. [, , , ]
Q5: How is PLGA used to create microspheres for drug delivery?
A5: Microspheres are typically prepared using emulsion-solvent evaporation techniques. The drug is dissolved or dispersed in a PLGA solution, which is then emulsified in an aqueous phase. Subsequent solvent evaporation solidifies the PLGA, entrapping the drug within the microspheres. [, , , , ]
Q6: Can you provide examples of drugs successfully encapsulated in PLGA microspheres?
A6: Several drugs have been successfully encapsulated in PLGA microspheres, including curcumin [], tadalafil [], exenatide [], and eleutheroside B [].
Q7: How does the LA:GA ratio in PLGA impact drug release?
A7: A higher LA:GA ratio generally leads to slower drug release due to the slower degradation of LA compared to GA.
Q8: How does PLGA contribute to tissue engineering applications?
A8: PLGA can be fabricated into scaffolds with tailored architectures, such as porous structures and microchannels, to support cell growth and tissue regeneration. [, , ]
Q9: How can the surface properties of PLGA be modified for improved bioactivity?
A9: PLGA can be surface-functionalized with molecules like extracellular matrix (ECM) proteins to enhance cell adhesion, proliferation, and differentiation. []
Q10: How do PLGA-based nanoparticles interact with cells?
A10: PLGA nanoparticles can be internalized by cells through various mechanisms, including endocytosis. [, , ] Modifying the surface charge of PLGA nanoparticles can influence their interaction with cells and subsequent uptake. For instance, cationic PLGA nanoparticles, modified with PAMAM dendrimer, exhibited significantly lower transfer into nasal mucosal tissues compared to negatively charged, unmodified nanoparticles. []
Q11: Are there any challenges associated with using PLGA for drug delivery?
A11: Challenges include potential drug burst release, limited drug loading for some drugs, and the acidic microenvironment created during PLGA degradation.
Q12: What are some strategies to overcome the burst release of drugs from PLGA microspheres?
A12: Strategies include optimizing the microsphere fabrication parameters, incorporating additives during preparation, or using surface coatings to modulate drug release kinetics.
Q13: What cell lines have been used to assess the biocompatibility and efficacy of PLGA-based drug delivery systems?
A13: Various cell lines have been employed, including human umbilical vein endothelial cells (HUVECs) [, ], human mesenchymal stem cells (hMSCs) [], and ovarian cancer cells (OVCAR-3). []
Q14: What animal models have been used to evaluate PLGA-based therapies?
A14: Studies have utilized mice [, , ] and miniature pigs [] to assess the in vivo efficacy and safety of PLGA formulations in various disease models, including cancer and cardiovascular disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
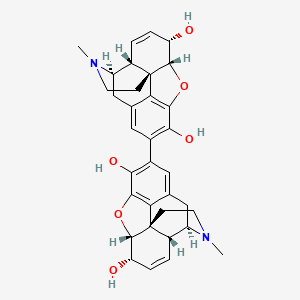
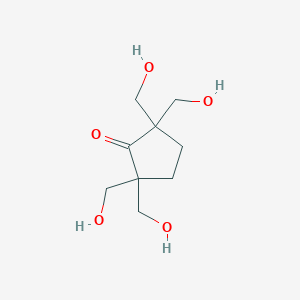
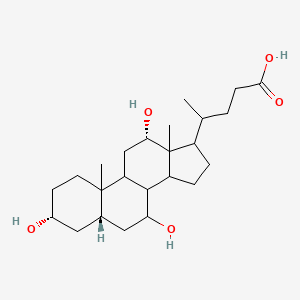
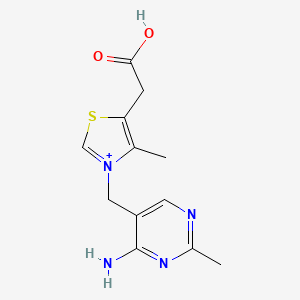

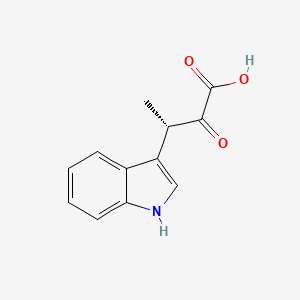
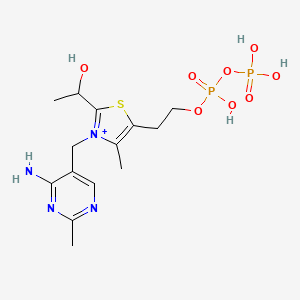
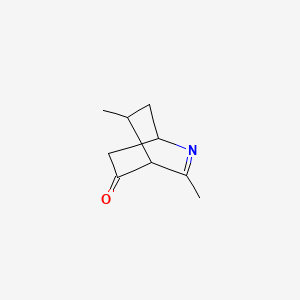
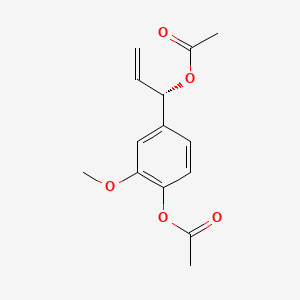
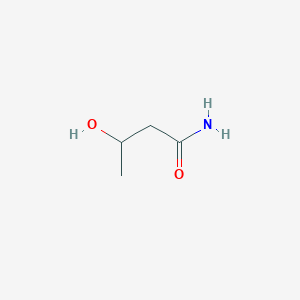
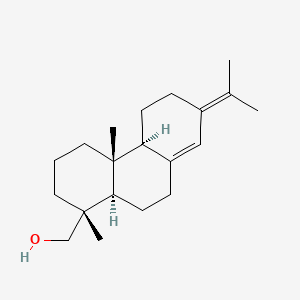
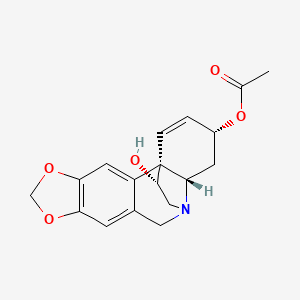
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)
